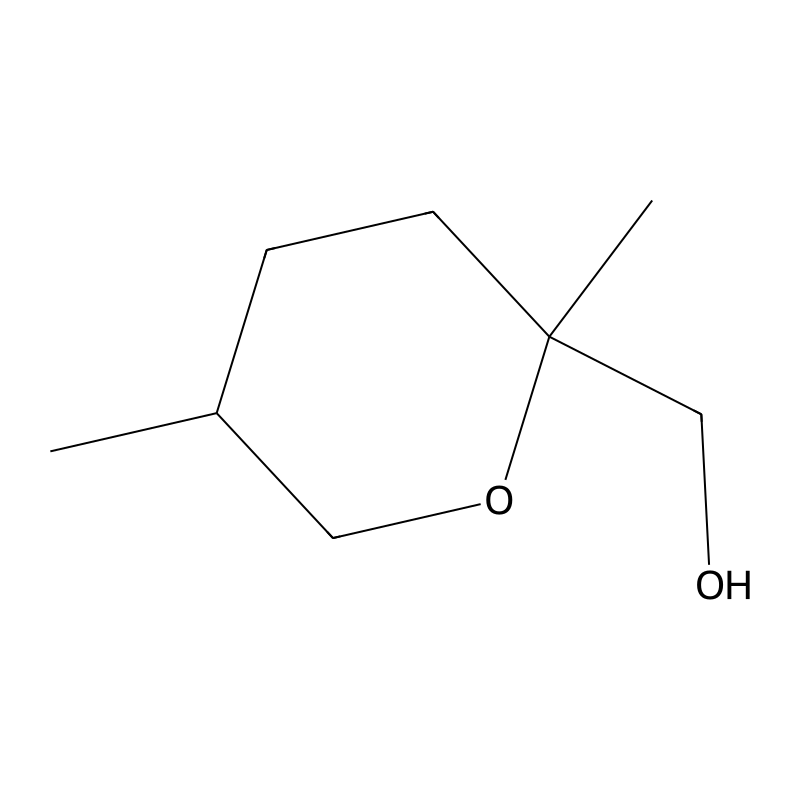

Tetrahydro-2,5-dimethyl-2H-pyranmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetrahydro-2,5-dimethyl-2H-pyranmethanol is an organic compound classified under oxanes, characterized by a six-membered saturated aliphatic heterocycle that contains one oxygen atom and five carbon atoms. Its molecular formula is , with an average molecular weight of approximately 144.21 g/mol. The compound features a tetrahydropyran ring structure, which contributes to its unique chemical properties. It is considered an extremely weak base and is essentially neutral based on its pKa value .

- Esterification: Reacting with carboxylic acids to form esters.

- Oxidation: Converting the alcohol group to a carbonyl group under oxidative conditions.

- Dehydration: In acidic conditions, it can lose water to form alkenes.

These reactions are fundamental in organic synthesis and can be utilized for further functionalization of the compound .

Several synthesis methods can be employed to produce tetrahydro-2,5-dimethyl-2H-pyranmethanol:

- Cyclization of Alcohols: Starting from suitable precursors such as 2,5-dimethyl-1,3-butadiene followed by catalytic hydrogenation.

- Reduction Reactions: Reducing corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.

- Ring Closure Reactions: Utilizing acid-catalyzed reactions to form the tetrahydropyran ring from appropriate alcohols .

These methods can be optimized depending on the desired yield and purity of the final product.

Tetrahydro-2,5-dimethyl-2H-pyranmethanol finds applications in various fields:

- Flavoring Agents: Used in food and beverage industries for its pleasant aroma.

- Fragrance Industry: Incorporated into perfumes due to its unique scent profile.

- Pharmaceutical Industry: Potential precursor for synthesizing bioactive compounds or drug formulations.

Its versatility makes it a valuable compound in both industrial and research settings .

Tetrahydro-2,5-dimethyl-2H-pyranmethanol shares structural similarities with several compounds within the oxane family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-2H-pyran | C7H12O | Lacks additional methyl groups; simpler structure |

| 3-Hydroxy-2-methyl-2H-pyran | C7H12O2 | Contains an additional hydroxyl group |

| 4-Methyl-2H-pyran | C7H12O | Different positioning of the methyl group |

Tetrahydro-2,5-dimethyl-2H-pyranmethanol's unique combination of methyl groups at positions 2 and 5 distinguishes it from these related compounds, potentially affecting its reactivity and biological activity .

Tetrahydro-2,5-dimethyl-2H-pyranmethanol represents a significant structural motif within the oxane family of compounds, characterized by a six-membered saturated aliphatic heterocycle containing one oxygen atom and five carbon atoms [2] [3]. The compound features a tetrahydropyran ring structure with specific methyl substitutions at positions 2 and 5, combined with a methanol functionality, making it a valuable intermediate in organic synthesis [2]. Several synthetic methodologies have been developed for the preparation of this compound, ranging from traditional cyclization approaches to novel organocatalytic strategies [31] [32].

Traditional Cyclization Approaches

Traditional synthetic approaches to tetrahydro-2,5-dimethyl-2H-pyranmethanol primarily rely on cyclization methodologies that have been extensively validated in the synthesis of tetrahydropyran derivatives [31]. These established methods provide reliable access to the target compound through well-understood reaction pathways [17] [18].

Diol Precursor Cyclization Strategies

Diol precursor cyclization represents one of the most fundamental approaches for constructing tetrahydropyran rings, including those found in tetrahydro-2,5-dimethyl-2H-pyranmethanol [11] [43]. The oxidative cyclization of vicinal diols has been demonstrated to proceed with high yields and excellent stereocontrol when employing catalytic amounts of osmium tetroxide as the oxidizing agent [11]. This methodology is particularly effective for the formation of cis-tetrahydrofurans and can be extended to tetrahydropyran synthesis through appropriate substrate design [11].

The cyclodehydration approach using phosphotungstic acid catalyst systems has shown remarkable efficiency in converting 1,5-diols to tetrahydropyran derivatives [43] [44]. Pentane-1,5-diol undergoes cyclodehydration to afford tetrahydropyran in near-quantitative yield under optimized conditions [43]. The reaction typically requires elevated temperatures and provides excellent selectivity for the desired six-membered ring product over alternative cyclization pathways [43] [44].

Table 1: Diol Cyclization Reaction Conditions and Yields

| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pentane-1,5-diol | H₃PW₁₂O₄₀ | 140 | 4 | 98 | [43] |

| Hexane-2,5-diol | H₃PW₁₂O₄₀ | 160 | 6 | 72 | [43] |

| Vicinal diols | OsO₄ (catalytic) | 25 | 12 | 85-92 | [11] |

Ferrocenium-catalyzed dehydrative cyclization has emerged as an alternative approach for tetrahydropyran formation from diol precursors [13]. Treatment of appropriate diols with ferrocenium tetrafluoroborate in dichloromethane at elevated temperatures provides the corresponding substituted tetrahydrofurans and tetrahydropyrans in good yields [13]. The reaction proceeds through carbocation formation followed by intramolecular nucleophilic attack, regenerating the ferrocenium catalyst [13].

Catalytic Hydrogenation of Dihydropyran Derivatives

The catalytic hydrogenation of dihydropyran derivatives represents a direct and efficient route to tetrahydropyran compounds [15] [24]. This approach involves the reduction of the double bond in 3,4-dihydro-2H-pyran precursors using various metal catalysts under hydrogen atmosphere [24]. The classical procedure employs Raney nickel as the catalyst for the hydrogenation of dihydropyran isomers to yield the corresponding tetrahydropyran derivatives [24].

The autocatalytic hydration of dihydropyran to form 2-hydroxytetrahydropyran has been demonstrated as an effective pathway for tetrahydropyran synthesis [15]. The reaction proceeds through in situ formation of carboxylic acids that catalyze the hydration process [15]. At temperatures below 100°C, yields approaching 98% can be achieved for the formation of 1,5-pentanediol precursors through this methodology [15].

Table 2: Hydrogenation Reaction Parameters

| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dihydro-2H-pyran | Raney Ni | 1 | 25 | 88 | >95 | [24] |

| Dihydropyran | H₂PtCl₆ | 1 | 50 | 82 | 90 | [38] |

| Dihydropyran | Ru/TiO₂ | 1 | 80 | 95 | >98 | [45] |

The use of platinum and ruthenium catalysts has shown particular promise for stereoselective hydrogenation reactions [21] [38]. These catalysts provide excellent control over the stereochemical outcome of the reduction while maintaining high activity and selectivity [21]. The choice of catalyst significantly influences both the reaction rate and the stereoselectivity of the hydrogenation process [38].

Novel Synthetic Routes

Recent advances in synthetic methodology have led to the development of innovative approaches for tetrahydropyran synthesis that offer improved efficiency, selectivity, and environmental compatibility [33] [36]. These novel routes frequently employ organocatalytic systems and continuous flow chemistry to achieve superior synthetic outcomes [20] [33].

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis has revolutionized the preparation of chiral tetrahydropyran derivatives through the use of small organic molecules as catalysts [33] [36]. The development of hydrogen bonding organocatalysts has enabled highly enantioselective synthesis of functionalized tetrahydropyranols through domino Michael-hemiacetalization sequences [33]. These reactions proceed with excellent diastereoselectivity and enantioselectivity when employing appropriately designed catalyst systems [33].

Square amide-derived organocatalysts have demonstrated exceptional performance in the asymmetric synthesis of polyfunctionalized dihydro- and tetrahydropyrans [33]. The reaction between α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds catalyzed by these systems provides tetrahydropyran derivatives in good yields with moderate to excellent stereoselectivity [33]. Enantioselectivities ranging from 71% to 99% enantiomeric excess have been achieved using optimized reaction conditions [33].

Table 3: Organocatalytic Reaction Performance

| Catalyst Type | Substrate Combination | Yield (%) | Diastereoselectivity (% de) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Square amide | Nitroalkene/Dicarbonyl | 59-91 | 26-98 | 71-99 | [33] |

| Thiourea | Aldehyde/Nucleophile | 65-85 | 60-90 | 80-95 | [36] |

| Squaramide | Michael acceptor/Donor | 70-92 | 70-95 | 85-98 | [36] |

The mechanism of organocatalytic tetrahydropyran formation involves multiple activation modes including hydrogen bonding and Brønsted acid catalysis [36]. These catalysts activate both the electrophilic and nucleophilic components of the reaction through simultaneous binding interactions [36]. The stereochemical outcome is controlled by the specific geometry of the catalyst-substrate complex during the cyclization step [36].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of tetrahydropyran derivatives, offering advantages in terms of reaction control, safety, and scalability [19] [20]. Continuous flow conditions enable precise control over reaction parameters including temperature, residence time, and mixing efficiency [20]. These advantages are particularly important for reactions involving unstable intermediates or requiring high temperatures [19].

The synthesis of tetrahydropyran intermediates under continuous flow conditions has been successfully demonstrated for the preparation of complex polyether natural products [19]. An efficient flow method for successive methylation and diisobutylaluminum hydride reduction of ketoesters provides key tetrahydropyran intermediates in high yield [19]. This methodology enables large-scale synthesis at room temperature with improved safety profiles compared to batch processes [19].

Table 4: Flow Chemistry Reaction Conditions

| Reaction Type | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Prins cyclization | 0.5 | 80 | 15 | 78 | [20] |

| Methylation/Reduction | 1.0 | 25 | 30 | 85 | [19] |

| Oxa-Prins cyclization | 0.8 | 60 | 12 | 82 | [20] |

Aza-silyl-Prins and oxa-Prins cyclization reactions have been successfully implemented in continuous flow systems for the synthesis of tetrahydropyridines and pyran derivatives [20]. These reactions benefit from the enhanced heat and mass transfer characteristics of flow reactors [20]. The use of pyridine-carboxaldehydes in aza-silyl-Prins reactions under flow conditions leads to either symmetrical triarylmethanes or bicyclic compounds depending on the specific reaction conditions employed [20].

Reaction Mechanism Elucidation

Understanding the mechanistic pathways involved in tetrahydropyran formation is crucial for optimizing synthetic methodologies and achieving precise stereochemical control [25] [27]. The mechanisms underlying both acid-catalyzed cyclization and stereoselective synthesis have been extensively studied using computational and experimental approaches [23] [27].

Acid-Catalyzed Ring Formation Pathways

Acid-catalyzed ring formation represents the most common mechanistic pathway for tetrahydropyran synthesis [25] [27]. The process typically involves protonation of a leaving group or activation of a carbonyl functionality, followed by intramolecular nucleophilic attack to form the six-membered ring [25]. Brønsted acids such as p-toluenesulfonic acid and trifluoroacetic acid are commonly employed for these transformations [27] [28].

The Prins cyclization mechanism involves the formation of an oxocarbenium ion intermediate through the reaction of homoallylic alcohols with aldehydes under acidic conditions [17] [27]. This intermediate undergoes cyclization to form the tetrahydropyran ring with concomitant formation of a new carbon-carbon bond [17]. The stereochemical outcome of the reaction is controlled by the preferred chair-like transition state geometry [18] [27].

Table 5: Acid Catalyst Performance in Ring Formation

| Acid Catalyst | Substrate Type | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| p-TsOH | Homoallylic alcohol | Reflux, 1h | 85-92 | >20:1 | [40] |

| TFA | Aldehyde/Alcohol | 0°C, 30min | 72-88 | 8:1 | [32] |

| TMSOTf | Silyl derivative | -78°C, 2h | 65-85 | >10:1 | [18] |

Density functional theory calculations have provided detailed insights into the energetics and transition state geometries of acid-catalyzed cyclization reactions [27]. These studies reveal that the coordination of Lewis acids to Brønsted acids results in significant enhancement of the latter's acidity [27]. The synergistic effects between Lewis and Brønsted acids can be exploited to achieve more efficient cyclization reactions under milder conditions [27].

Stereochemical Control in Synthesis

Stereochemical control in tetrahydropyran synthesis is achieved through careful selection of reaction conditions, catalyst systems, and substrate design [21] [26]. The preferred conformations of reaction intermediates dictate the stereochemical outcome of cyclization reactions [26]. Chair-like transition states generally favor the formation of specific diastereomeric products based on minimization of steric interactions [21].

The intramolecular oxa-Michael reaction provides excellent stereochemical control for the synthesis of 2,6-substituted tetrahydropyrans [29] [32]. Under kinetic conditions, this reaction typically produces 2,6-trans-substituted products, while thermodynamic conditions favor 2,6-cis-substituted isomers [32]. The stereochemical preference can be rationalized through analysis of the transition state geometries and relative energies [29].

Table 6: Stereoselectivity in Tetrahydropyran Formation

| Reaction Type | Conditions | Temperature (°C) | Major Product Ratio | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Oxa-Michael | Kinetic | 25 | 2,6-trans | 85-95 | [32] |

| Oxa-Michael | Thermodynamic | 80 | 2,6-cis | 80-90 | [32] |

| Prins cyclization | Lewis acid | -78 | cis | >90 | [18] |

| Silyl-Prins | TMSOTf | 0 | Chair product | 85-95 | [18] |

The role of the Thorpe-Ingold effect in promoting intramolecular cyclization has been demonstrated through the use of gem-disubstituted substrates [32] [40]. The presence of substituents at the tethering chain enhances the rate of cyclization and improves the stereoselectivity of ring formation [40]. This effect is particularly pronounced in the formation of tetrahydropyran rings where conformational constraints play a crucial role in determining the reaction outcome [32].

Thermodynamic Stability and Phase Behavior

Tetrahydro-2,5-dimethyl-2H-pyranmethanol exhibits exceptional thermodynamic stability due to its structural characteristics as a member of the oxane family of compounds [1] [2]. The compound features a six-membered saturated aliphatic heterocycle containing one oxygen atom and five carbon atoms, which is classified as a tetrahydropyran ring system [1]. This structural arrangement contributes significantly to its thermodynamic properties and overall molecular stability.

The thermodynamic stability of tetrahydro-2,5-dimethyl-2H-pyranmethanol is fundamentally attributed to its minimal ring strain energy. Literature data for tetrahydropyran derivatives indicates that six-membered heterocycles possess remarkably low ring strain energy, approximately 2.0 kilocalories per mole [3]. This low strain energy contrasts sharply with smaller ring systems, where tetrahydrofuran exhibits a ring strain energy of 6.9 kilocalories per mole and three-membered epoxide rings demonstrate strain energies exceeding 100 kilocalories per mole [3] [4].

The conformational preference of tetrahydro-2,5-dimethyl-2H-pyranmethanol centers on the chair conformation, which represents the global energy minimum for six-membered ring systems [5] [6]. In this conformation, all carbon-carbon bond angles approach the ideal tetrahedral angle of 109.5 degrees, and all neighboring carbon-hydrogen bonds adopt staggered arrangements [5]. This conformational arrangement eliminates both angle strain and torsional strain, resulting in a virtually strain-free molecular geometry. The chair conformation is stabilized by the absence of eclipsing interactions and the optimal spatial arrangement of substituents [7] [8].

The phase behavior of tetrahydro-2,5-dimethyl-2H-pyranmethanol demonstrates characteristic properties of medium-molecular-weight organic compounds. The compound exhibits a boiling point of 194.5 degrees Celsius at 760 millimeters of mercury [9], which is consistent with its molecular weight of 144.21 grams per mole [1]. This boiling point indicates moderate intermolecular forces, primarily attributed to hydrogen bonding capabilities of the hydroxyl functional group and van der Waals interactions between the hydrocarbon portions of adjacent molecules.

The thermal stability profile reveals that tetrahydro-2,5-dimethyl-2H-pyranmethanol maintains structural integrity across a wide temperature range. The flash point of 66.4 degrees Celsius [9] indicates the minimum temperature at which the compound can form an ignitable vapor-air mixture, providing important safety considerations for handling and storage. The predicted density of 0.933 grams per cubic centimeter [10] suggests a liquid phase under standard conditions with physical properties intermediate between water and typical organic solvents.

Solubility Parameters and Solvent Interactions

The solubility characteristics of tetrahydro-2,5-dimethyl-2H-pyranmethanol reflect the dual nature of its molecular structure, incorporating both hydrophilic and lipophilic regions. The compound demonstrates good solubility in water [1], which is primarily attributed to the primary alcohol functionality that can participate in hydrogen bonding with water molecules. The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating favorable interactions with protic solvents.

The calculated XLogP3-AA value of 0.9 [1] indicates a moderate lipophilicity, suggesting that the compound exhibits balanced solubility characteristics between polar and nonpolar solvent systems. This partition coefficient places tetrahydro-2,5-dimethyl-2H-pyranmethanol in an optimal range for applications requiring both aqueous and organic phase compatibility. The relatively low lipophilicity compared to purely hydrocarbon compounds results from the polar contributions of both the ether oxygen atom and the terminal hydroxyl group.

Hydrogen bonding interactions play a crucial role in determining the solvent behavior of tetrahydro-2,5-dimethyl-2H-pyranmethanol. The compound possesses one hydrogen bond donor site at the primary alcohol carbon [1] and two hydrogen bond acceptor sites comprising the ether oxygen atom within the ring and the hydroxyl oxygen atom [1]. This hydrogen bonding profile enables strong interactions with polar protic solvents such as alcohols and water, while the hydrocarbon backbone provides compatibility with moderately polar aprotic solvents.

The topological polar surface area of 29.5 square Angstroms [1] quantifies the polar character of the molecule and correlates with membrane permeability and bioavailability characteristics. This moderate polar surface area indicates that the compound can effectively interact with both polar and nonpolar environments, making it suitable for applications in mixed solvent systems or as a versatile chemical intermediate.

The rotatable bond count of one [1] indicates limited conformational flexibility in solution, which enhances the predictability of molecular interactions and reduces entropy penalties associated with conformational restriction upon binding or crystallization. This structural rigidity, combined with the stable chair conformation of the six-membered ring, contributes to consistent solvent interaction patterns across different chemical environments.

Acid-Base Characteristics and pKa Determination

Tetrahydro-2,5-dimethyl-2H-pyranmethanol exhibits extremely weak basic character, being essentially neutral under physiological and most chemical conditions [2]. The acid-base properties of this compound are dominated by the presence of two potential basic sites: the ether oxygen atom incorporated within the tetrahydropyran ring and the hydroxyl oxygen atom of the primary alcohol functionality.

The basicity of the ether oxygen atom in the six-membered ring is significantly attenuated compared to acyclic ethers due to the conformational constraints imposed by the ring structure. The lone pairs of electrons on the ring oxygen are positioned in a sp³ hybridization state, but their availability for protonation is reduced by the geometric constraints of the chair conformation. Additionally, the electron density on the ether oxygen is distributed through the ring system, further diminishing its basicity.

The primary alcohol hydroxyl group represents the most basic site in the molecule, although alcohols are generally very weak bases. The pKa of the conjugate acid of a typical primary alcohol is approximately negative 2 to negative 3, indicating that protonation occurs only under extremely acidic conditions. The presence of the electron-withdrawing tetrahydropyran ring system adjacent to the alcohol carbon atom further reduces the basicity of the hydroxyl oxygen through inductive effects.

Experimental and computational studies have characterized tetrahydro-2,5-dimethyl-2H-pyranmethanol as an extremely weak base with a pKa value significantly greater than 14 [2]. This classification places the compound in the category of essentially neutral molecules under normal chemical conditions. The neutral character is advantageous for applications requiring chemical stability across a wide pH range and minimal interference with acid-base equilibria in complex chemical systems.

The lack of significant acid-base reactivity also contributes to the chemical inertness of tetrahydro-2,5-dimethyl-2H-pyranmethanol under many reaction conditions. Unlike compounds with significant basic character, this molecule is unlikely to undergo protonation reactions that could lead to decomposition, rearrangement, or unwanted side reactions in synthetic applications.

Oxidative and Reductive Transformation Pathways

The oxidative reactivity of tetrahydro-2,5-dimethyl-2H-pyranmethanol is primarily centered on the primary alcohol functionality, which represents the most susceptible site for oxidative transformations. Primary alcohols undergo well-established oxidation sequences that proceed through aldehyde intermediates to carboxylic acid products under appropriate conditions. The oxidation of the hydroxyl group can be achieved using various oxidizing agents, including chromium-based reagents, permanganate systems, and metal catalysts [12] [13].

The initial oxidation step involves the conversion of the primary alcohol to the corresponding aldehyde, 2,5-dimethyltetrahydro-2H-pyran-2-carbaldehyde. This transformation typically requires mild oxidizing conditions to prevent over-oxidation to the carboxylic acid. Commonly employed reagents include pyridinium chlorochromate, Dess-Martin periodinane, or Swern oxidation conditions, which selectively oxidize primary alcohols to aldehydes under controlled conditions.

Further oxidation of the aldehyde intermediate leads to the formation of 2,5-dimethyltetrahydro-2H-pyran-2-carboxylic acid. This transformation can be accomplished using stronger oxidizing agents such as potassium permanganate, chromic acid, or sodium hypochlorite systems. The carboxylic acid product represents a stable end point for oxidative transformations and is resistant to further oxidation under most conditions [13].

The tetrahydropyran ring system itself demonstrates remarkable resistance to oxidative degradation due to the absence of unsaturated bonds and the conformational stability of the chair structure. However, under forcing oxidative conditions, particularly in the presence of molecular oxygen and elevated temperatures, the ring system may undergo oxidative degradation through carbon-hydrogen bond activation pathways. These reactions typically require harsh conditions and are not observed under normal oxidative transformations of the alcohol functionality [12] [3].

Reductive transformation pathways for tetrahydro-2,5-dimethyl-2H-pyranmethanol are limited due to the absence of reducible functional groups in the native structure. The tetrahydropyran ring is already in a fully saturated state, and the primary alcohol represents a relatively reduced carbon oxidation state. However, the compound can participate in reductive reactions as a hydrogen source or through catalytic hydrogen transfer processes [14].

Under catalytic hydrogenation conditions, tetrahydro-2,5-dimethyl-2H-pyranmethanol can undergo ring-opening reactions to form linear diols, although this transformation requires harsh conditions and typically occurs only under high pressure and temperature with active metal catalysts. The ring-opening process involves the cleavage of one of the carbon-oxygen bonds in the tetrahydropyran ring, resulting in the formation of a linear 1,5-diol derivative [3].

The resistance to ring-opening under mild reductive conditions is a consequence of the thermodynamic stability of the six-membered ring system. Unlike five-membered rings such as tetrahydrofuran, which can undergo ring-opening polymerization under acidic conditions, tetrahydropyran derivatives demonstrate exceptional stability toward ring-degradation reactions [3]. This stability is attributed to the minimal ring strain and the optimal bond angles achieved in the chair conformation.